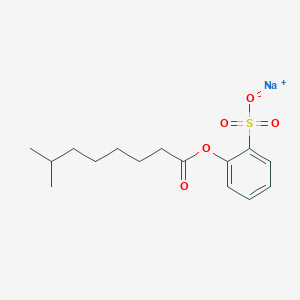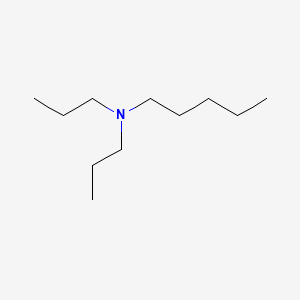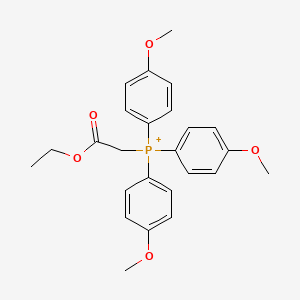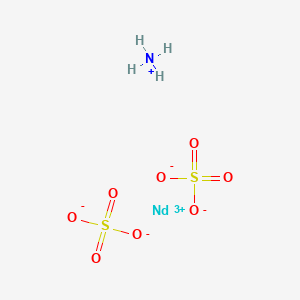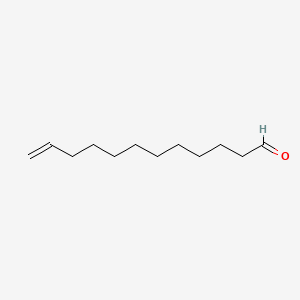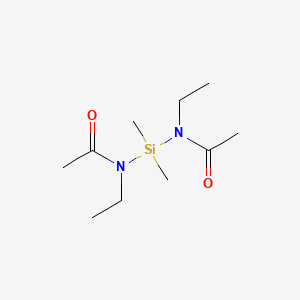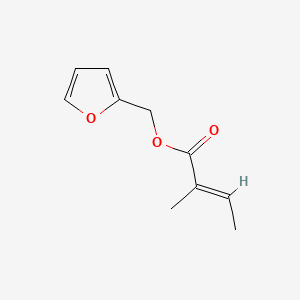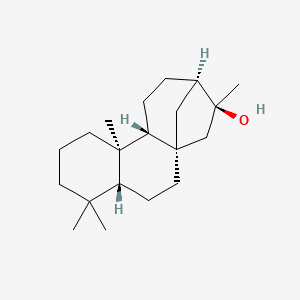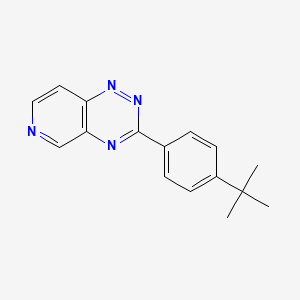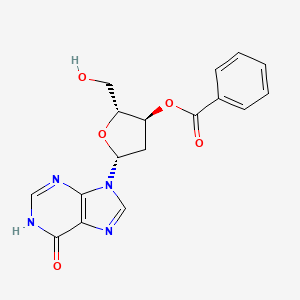
2'-Deoxyinosine 3'-benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxyinosine 3’-benzoate is a chemical compound with the molecular formula C17H16N4O5 and a molecular weight of 356.33 g/mol It is a derivative of 2’-deoxyinosine, where the 3’-hydroxyl group is esterified with benzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deoxyinosine 3’-benzoate typically involves the esterification of 2’-deoxyinosine with benzoic acid. This reaction can be carried out using standard esterification techniques, such as the use of a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for 2’-deoxyinosine 3’-benzoate are not well-documented, the general principles of nucleoside esterification can be applied. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxyinosine 3’-benzoate can undergo various chemical reactions, including:
Oxidation: The purine base can be oxidized under specific conditions, leading to the formation of oxidized nucleoside derivatives.
Reduction: Reduction reactions can target the benzoate ester group, potentially leading to the formation of 2’-deoxyinosine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic reagents like ammonia (NH3) or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of inosine derivatives, while reduction can yield 2’-deoxyinosine.
Wissenschaftliche Forschungsanwendungen
2’-Deoxyinosine 3’-benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: The compound is utilized in studies of DNA repair and replication, as it can serve as a substrate for various enzymes.
Medicine: Research into its potential therapeutic applications includes its use as a prodrug for delivering active nucleosides.
Industry: It can be employed in the development of nucleoside-based pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of 2’-deoxyinosine 3’-benzoate involves its interaction with specific enzymes and molecular targets. For instance, it can be incorporated into DNA by DNA polymerases, where it may affect DNA replication and repair processes. The benzoate ester group can also influence the compound’s cellular uptake and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxyinosine: The parent compound, which lacks the benzoate ester group.
Inosine: A related nucleoside with a hydroxyl group at the 2’ position instead of a hydrogen.
2’-Deoxyadenosine: Another deoxyribonucleoside with an adenine base instead of hypoxanthine.
Uniqueness
2’-Deoxyinosine 3’-benzoate is unique due to the presence of the benzoate ester group, which can modulate its chemical and biological properties. This modification can enhance its stability, alter its interaction with enzymes, and potentially improve its therapeutic efficacy .
Eigenschaften
CAS-Nummer |
93778-58-6 |
|---|---|
Molekularformel |
C17H16N4O5 |
Molekulargewicht |
356.33 g/mol |
IUPAC-Name |
[(2R,3S,5R)-2-(hydroxymethyl)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C17H16N4O5/c22-7-12-11(26-17(24)10-4-2-1-3-5-10)6-13(25-12)21-9-20-14-15(21)18-8-19-16(14)23/h1-5,8-9,11-13,22H,6-7H2,(H,18,19,23)/t11-,12+,13+/m0/s1 |
InChI-Schlüssel |
RZQPZGXOKJLURQ-YNEHKIRRSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)OC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)OC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


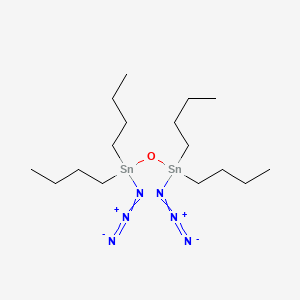
![(6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B12655611.png)
